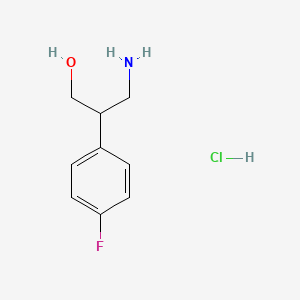

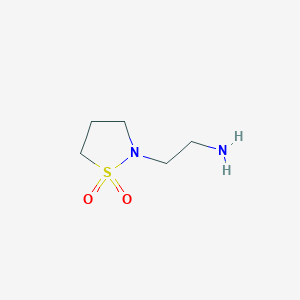

![molecular formula C17H20ClN3O B2533250 2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide CAS No. 1385304-36-8](/img/structure/B2533250.png)

2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various biological activities. Although the exact compound is not directly mentioned in the provided papers, the structure suggests it is a pyridine derivative with potential pharmacological properties.

Synthesis Analysis

The synthesis of related pyridine carboxamide compounds involves multi-step reactions, starting with the appropriate pyridine or pyrazine derivatives. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds . Similarly, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide is achieved by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under optimized conditions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyridine carboxamide derivatives is typically confirmed using spectroscopic methods such as IR, 1H NMR, and HRMS . The structure of the compound "this compound" would likely be determined using similar techniques. Additionally, X-ray structural analysis can provide detailed insights into the coordination modes and bonding within the molecule, as seen in the study of mercury(II) complexes with thiosemicarbazone derivatives of pyridine-2-carboxamide .

Chemical Reactions Analysis

The chemical reactivity of pyridine carboxamide derivatives can be diverse. For example, thiosemicarbazone derivatives of pyridine-2-carboxamide react with chloro[2-(dimethylaminomethyl)phenyl-C1]mercury(II) to form tetrahedral complexes . The compound of interest may also undergo specific reactions based on its functional groups, such as amide formation, substitution reactions, or complexation with metals, which would be important for its potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carboxamide derivatives, such as solubility, melting point, and stability, are crucial for their practical use. These properties are often influenced by the substituents on the pyridine ring and the nature of the amide group. The provided papers do not directly discuss the physical properties of the specific compound , but similar compounds synthesized in the studies show good yields and purity, which suggests that they have stable and favorable properties for further applications .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Interaction

The interaction of Chloro[2‐(dimethylaminomethyl)phenyl-C1]mercury(II) with thiosemicarbazone derivatives of pyridine‐2‐carboxamide and pyrazin‐2‐carboxamide has been studied, showing that these compounds can form tetrahedral [Hg(TSC)2] complexes. Spectroscopic studies and X-ray structural analysis demonstrate the S,N coordination modes of the thiosemicarbazones, highlighting the chemical versatility and potential applications of similar compounds in coordination chemistry and material science (Abram, Castiñeiras, García-Santos, & Rodríguez-Riobó, 2006).

Antimicrobial Activity

Research into pyridine-2(1H)-thione in heterocyclic synthesis has led to the synthesis of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives with significant antimicrobial activities. This exploration into novel pyridine derivatives underscores the potential for compounds like 2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide to serve as precursors in the development of new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Amplification of Phleomycin

The role of unfused heterobicycles, including pyridinyl derivatives, as amplifiers of phleomycin against Escherichia coli, has been documented, providing insight into how modifications to pyridine derivatives can influence biological activity. This research presents opportunities for the development of novel therapeutic agents leveraging the structural features of compounds like this compound (Brown & Cowden, 1982).

Heterocyclic Synthesis

The utility of enaminonitriles in heterocyclic synthesis, leading to the creation of new pyrazole, pyridine, and pyrimidine derivatives, exemplifies the broad application of pyridine derivatives in synthesizing diverse heterocyclic structures. This research highlights the compound's role in synthesizing complex molecules with potential applications in pharmaceuticals and materials science (Fadda, Etman, El-Seidy, & Elattar, 2012).

Mecanismo De Acción

Target of Action

Similar compounds, such as indole derivatives, have been found to interact with a variety of enzymes and proteins .

Mode of Action

It’s known that the presence of a carboxamide moiety in similar compounds like indole derivatives can cause hydrogen bonds with various enzymes and proteins, which in many cases, inhibits their activity .

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been found to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have been found to inhibit the activity of various enzymes and proteins, which could result in a range of cellular effects .

Propiedades

IUPAC Name |

2-chloro-N-[1-(dimethylamino)-3-phenylpropan-2-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O/c1-21(2)12-14(11-13-7-4-3-5-8-13)20-17(22)15-9-6-10-19-16(15)18/h3-10,14H,11-12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRREQWULMRLMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CC1=CC=CC=C1)NC(=O)C2=C(N=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

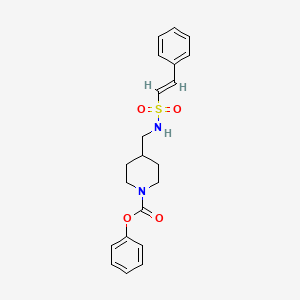

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2533167.png)

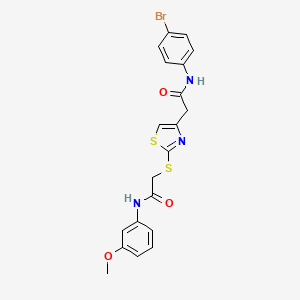

![(7-{[(3-Methoxyphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2533168.png)

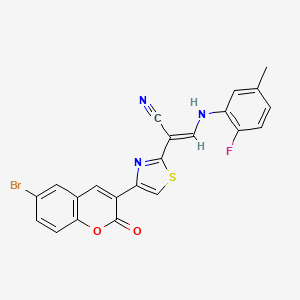

![(3E)-1-benzyl-3-{[(4-fluorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2533171.png)

![rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2533173.png)

![7-chloro-4-(2-chloro-6-fluorobenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2533176.png)

![{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride](/img/structure/B2533178.png)

![N-(3,5-difluorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2533181.png)

![2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2533186.png)

![N-(2-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2533189.png)